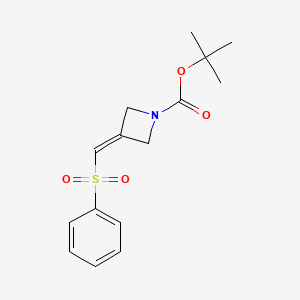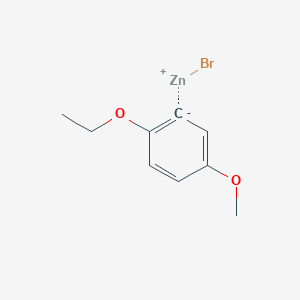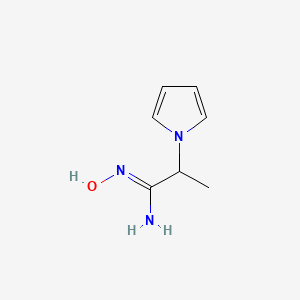
(Z)-N'-hydroxy-2-(1H-pyrrol-1-yl)propanimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-N’-hydroxy-2-(1H-pyrrol-1-yl)propanimidamide is a compound that features a pyrrole ring, which is a five-membered aromatic heterocycle containing one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N’-hydroxy-2-(1H-pyrrol-1-yl)propanimidamide typically involves the reaction of pyrrole derivatives with appropriate reagents under controlled conditions. One common method includes the reaction of 1H-pyrrole with hydroxylamine and a suitable aldehyde or ketone under acidic or basic conditions to form the desired imidamide . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of (Z)-N’-hydroxy-2-(1H-pyrrol-1-yl)propanimidamide may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-N’-hydroxy-2-(1H-pyrrol-1-yl)propanimidamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), and sulfonating agents (sulfuric acid) under controlled temperature and solvent conditions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, reduced forms of the compound, and substituted pyrrole derivatives with various functional groups .
Applications De Recherche Scientifique
Chemistry
In chemistry, (Z)-N’-hydroxy-2-(1H-pyrrol-1-yl)propanimidamide is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a valuable intermediate in organic synthesis .
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor or as a ligand for binding to specific proteins. Its structural features allow it to interact with biological macromolecules, making it a candidate for drug development .
Medicine
In medicine, (Z)-N’-hydroxy-2-(1H-pyrrol-1-yl)propanimidamide is investigated for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities. Its ability to modulate biological pathways makes it a promising compound for pharmaceutical applications .
Industry
In the industrial sector, this compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties. It can also serve as a precursor for the synthesis of other valuable industrial chemicals .
Mécanisme D'action
The mechanism of action of (Z)-N’-hydroxy-2-(1H-pyrrol-1-yl)propanimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function . Additionally, it can interact with cellular receptors to influence signaling pathways and cellular responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrole: A simple aromatic heterocycle with a five-membered ring containing one nitrogen atom.
Pyrrolopyrazine: A compound containing both pyrrole and pyrazine rings, known for its diverse biological activities.
Imidazole: A five-membered ring containing two nitrogen atoms, commonly found in biologically active molecules.
Uniqueness
(Z)-N’-hydroxy-2-(1H-pyrrol-1-yl)propanimidamide is unique due to its specific structural features, including the hydroxy and imidamide groups, which confer distinct reactivity and biological activity.
Propriétés
Formule moléculaire |
C7H11N3O |
|---|---|
Poids moléculaire |
153.18 g/mol |
Nom IUPAC |
N'-hydroxy-2-pyrrol-1-ylpropanimidamide |
InChI |
InChI=1S/C7H11N3O/c1-6(7(8)9-11)10-4-2-3-5-10/h2-6,11H,1H3,(H2,8,9) |
Clé InChI |
UQPROFPBCJURCV-UHFFFAOYSA-N |
SMILES isomérique |
CC(/C(=N/O)/N)N1C=CC=C1 |
SMILES canonique |
CC(C(=NO)N)N1C=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


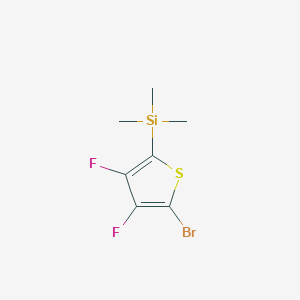

![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B14882810.png)
![(4E)-2-(3,5-dimethylphenyl)-4-{[(2-hydroxyethyl)amino]methylidene}isoquinoline-1,3(2H,4H)-dione](/img/structure/B14882811.png)
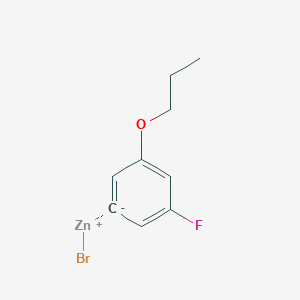
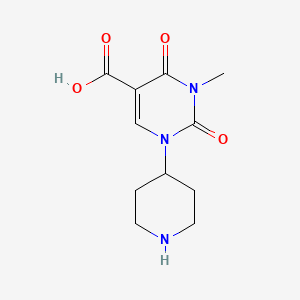
![2-[(n-Hexyloxy)methyl]phenylZinc bromide](/img/structure/B14882828.png)
![5-Methyl-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyridine](/img/structure/B14882836.png)
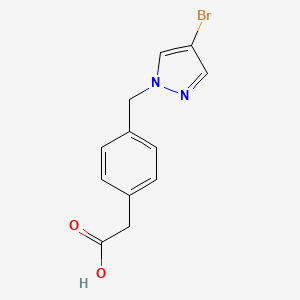


![tert-butyl 4-(hydroxymethyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate](/img/structure/B14882860.png)
